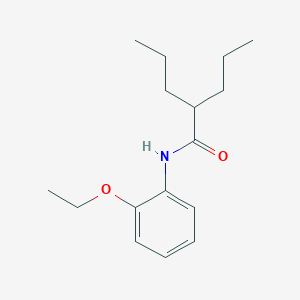

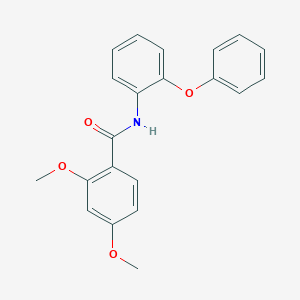

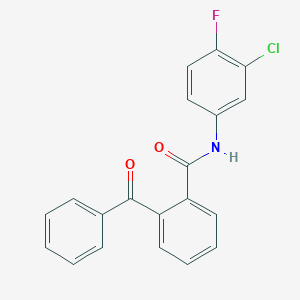

![molecular formula C19H24N2O B290432 N-[4-(diethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290432.png)

N-[4-(diethylamino)phenyl]-4-ethylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[4-(diethylamino)phenyl]-4-ethylbenzamide, commonly known as DEET, is a widely used insect repellent that has been in use for over six decades. It is a colorless, odorless, and oily liquid that is applied topically to the skin or clothes to prevent mosquito and other insect bites. The chemical composition of DEET is C12H17NO, and it was first synthesized in 1953 by the United States Department of Agriculture.

Mecanismo De Acción

The exact mechanism of action of DEET is not fully understood, but it is believed to work by disrupting the insect's sense of smell and taste, making it harder for them to locate and bite humans. DEET also acts as a repellent by creating a barrier on the skin that insects find difficult to penetrate.

Biochemical and Physiological Effects:

DEET has been shown to have low toxicity in humans and is considered safe for use when used as directed. However, it can cause skin irritation, especially in individuals with sensitive skin. DEET can also be absorbed through the skin and into the bloodstream, but the levels are generally low and not considered harmful.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DEET is a widely used insect repellent in laboratory experiments due to its effectiveness and availability. However, it can interfere with some assays, and caution must be taken when using it in experiments that require a high degree of sensitivity.

Direcciones Futuras

1. Development of new and more effective insect repellents that are less toxic and have fewer side effects than DEET.

2. Investigation of the molecular mechanisms of DEET repellency to gain a better understanding of how it works.

3. Exploration of the potential use of DEET in agriculture to prevent insect damage to crops.

4. Investigation of the potential impact of DEET on the environment and wildlife.

5. Development of new methods for synthesizing DEET that are more environmentally friendly and sustainable.

In conclusion, DEET is a widely used insect repellent that has been in use for over six decades. It is highly effective against a wide range of insects and has been extensively studied for its insect-repelling properties. DEET is safe for use when used as directed, but caution must be taken when using it in experiments that require a high degree of sensitivity. Further research is needed to develop new and more effective insect repellents and to gain a better understanding of the molecular mechanisms of DEET repellency.

Métodos De Síntesis

The synthesis of DEET involves the reaction of 4-ethylbenzoic acid with thionyl chloride to form 4-ethylbenzoyl chloride, which is then reacted with N,N-diethyl-p-phenylenediamine to form DEET. The reaction takes place in the presence of a catalyst and requires careful handling due to the toxicity of the chemicals involved.

Aplicaciones Científicas De Investigación

DEET has been extensively studied for its insect-repelling properties and has been found to be highly effective against a wide range of insects, including mosquitoes, ticks, and fleas. It is widely used in the military, public health, and recreational activities to prevent insect-borne diseases such as malaria, dengue fever, and Zika virus.

Propiedades

Fórmula molecular |

C19H24N2O |

|---|---|

Peso molecular |

296.4 g/mol |

Nombre IUPAC |

N-[4-(diethylamino)phenyl]-4-ethylbenzamide |

InChI |

InChI=1S/C19H24N2O/c1-4-15-7-9-16(10-8-15)19(22)20-17-11-13-18(14-12-17)21(5-2)6-3/h7-14H,4-6H2,1-3H3,(H,20,22) |

Clave InChI |

LZMLQPDWLASNLB-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |

SMILES canónico |

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N(CC)CC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

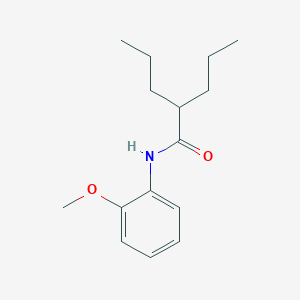

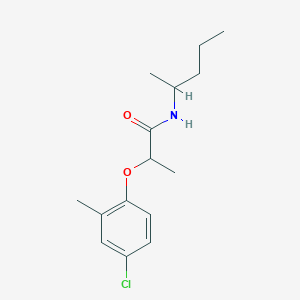

![2-(4-chloro-2-methylphenoxy)-N-[3-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B290351.png)

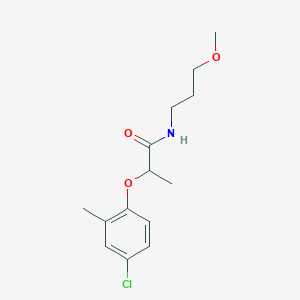

![2-(3,4-dimethoxyphenyl)-N-[3-(1-hydroxyethyl)phenyl]acetamide](/img/structure/B290353.png)

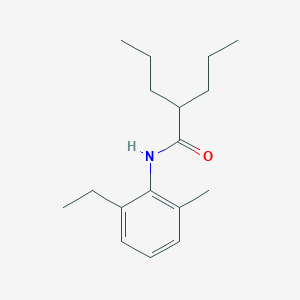

![N-[3-(1-hydroxyethyl)phenyl]-2-propylpentanamide](/img/structure/B290355.png)

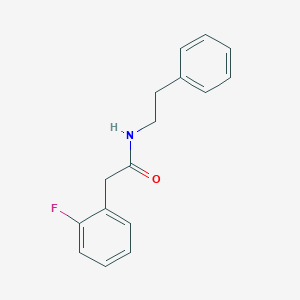

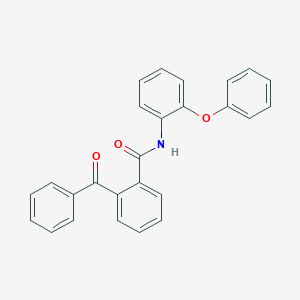

![2-benzoyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290357.png)

![[1,1'-Biphenyl]-4-yl 2,4-dimethoxybenzoate](/img/structure/B290361.png)